Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate
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Overview
Description
Its unique chemical structure makes it an excellent candidate for drug development and catalyst synthesis.
Preparation Methods
The synthesis of Methyl (cyclopropylcarbamoyl)aminoacetate typically involves the reaction of cyclopropyl isocyanate with phenylacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl (cyclopropylcarbamoyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.
Scientific Research Applications
Methyl (cyclopropylcarbamoyl)aminoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (cyclopropylcarbamoyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity and function.
Comparison with Similar Compounds
Methyl (cyclopropylcarbamoyl)aminoacetate can be compared with other similar compounds, such as:
Ethyl (cyclopropylcarbamoyl)aminoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (cyclopropylcarbamoyl)aminopropionate: Similar structure but with a propionate group instead of an acetate group.
Methyl (cyclopropylcarbamoyl)aminobutyrate: Similar structure but with a butyrate group instead of an acetate group
Properties
IUPAC Name |
methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJYGYLEZPIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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